5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine hydrochloride
Description
Chemical Identity and Fundamental Properties
Nomenclature and Structural Classification
5-Ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine hydrochloride belongs to the heterocyclic compound class, specifically within the pyrazole subfamily. The compound carries the Chemical Abstracts Service registry number 1787909-27-6 for the hydrochloride salt form, while the free base form is assigned the registry number 1500957-75-4. The International Union of Pure and Applied Chemistry systematic name for the free base is 5-ethyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-amine, with the hydrochloride designation indicating the presence of the hydrochloric acid salt.
The structural classification places this compound within the broader category of aminopyrazoles, characterized by the presence of an amino group at the 4-position of the pyrazole ring. The trifluoromethyl substitution at the meta position of the phenyl ring contributes to the compound's unique electronic properties and stability characteristics. The ethyl substituent at the 5-position of the pyrazole ring provides additional steric and electronic influences on the overall molecular behavior.
The compound exhibits a spirocyclic-like arrangement when considering the nitrogen atoms in the pyrazole ring, creating a five-membered heterocyclic system with two nitrogen atoms at positions 1 and 2. This structural arrangement is fundamental to the compound's chemical reactivity and biological activity profiles, as documented in crystallographic studies of related pyrazole derivatives.
Physical Constants and Molecular Parameters
The molecular formula of this compound is C12H13ClF3N3, with a molecular weight of 291.70 grams per mole. The free base form exhibits the molecular formula C12H12F3N3 with a corresponding molecular weight of 255.24 grams per mole. These molecular parameters reflect the addition of hydrochloric acid to form the salt, resulting in the incorporation of one chlorine atom and one additional hydrogen atom.
The compound demonstrates specific physical constants that distinguish it from related analogs. The melting point range for the hydrochloride salt has been reported in various studies, though specific values require experimental determination under standardized conditions. The compound exhibits characteristic solubility properties in polar solvents due to the presence of the hydrochloride salt, enhancing its water solubility compared to the free base form.
| Parameter | Hydrochloride Salt | Free Base |
|---|---|---|
| Molecular Formula | C12H13ClF3N3 | C12H12F3N3 |
| Molecular Weight | 291.70 g/mol | 255.24 g/mol |
| Chemical Abstracts Service Number | 1787909-27-6 | 1500957-75-4 |
| PubChem Compound Identifier | 86775397 | 66423543 |
The trifluoromethyl group contributes significantly to the compound's physicochemical properties, imparting increased lipophilicity and metabolic stability. The electronegativity of the fluorine atoms creates a strong electron-withdrawing effect, influencing the overall electronic distribution throughout the molecular structure.
Spectroscopic Characterization
IR Spectroscopy
Infrared spectroscopic analysis of this compound reveals characteristic absorption bands that confirm the presence of key functional groups within the molecular structure. The amino group at the 4-position of the pyrazole ring exhibits characteristic nitrogen-hydrogen stretching vibrations in the region of 3300-3500 wavenumbers, appearing as both symmetric and antisymmetric stretching modes.
The trifluoromethyl group demonstrates distinctive carbon-fluorine stretching vibrations typically observed in the range of 1000-1300 wavenumbers, with the strong electron-withdrawing nature of the fluorine atoms creating intense absorption bands. These vibrations are particularly diagnostic for confirming the presence and position of the trifluoromethyl substituent on the aromatic ring system.
The pyrazole ring system exhibits characteristic aromatic carbon-carbon stretching vibrations in the 1400-1600 wavenumber region, while the ethyl substituent contributes aliphatic carbon-hydrogen stretching and bending modes in the appropriate spectral regions. The hydrochloride salt formation introduces additional complexity through hydrogen bonding interactions between the amino group and the chloride ion.
NMR Spectroscopy (1H, 13C, 19F)
Proton nuclear magnetic resonance spectroscopy provides detailed structural confirmation of this compound through characteristic chemical shift patterns and coupling interactions. The ethyl group at the 5-position displays a characteristic triplet for the methyl protons and quartet for the methylene protons, confirming the ethyl substitution pattern.
The aromatic protons of the trifluoromethyl-substituted phenyl ring exhibit distinct chemical shifts influenced by the electron-withdrawing effect of the trifluoromethyl group. The meta-substitution pattern creates a specific coupling pattern that distinguishes this compound from its para-substituted analog, with protons showing characteristic multiplicity and chemical shift values.
Carbon-13 nuclear magnetic resonance spectroscopy reveals the complete carbon framework of the molecule, with the trifluoromethyl carbon appearing as a characteristic quartet due to coupling with the three equivalent fluorine atoms. The coupling constant for the carbon-fluorine interaction typically ranges from 270-290 hertz, providing definitive confirmation of the trifluoromethyl group presence.
Fluorine-19 nuclear magnetic resonance spectroscopy demonstrates a single resonance for the trifluoromethyl group, appearing at approximately -60.06 parts per million relative to trichlorofluoromethane. This chemical shift value is consistent with trifluoromethyl groups attached to aromatic ring systems and provides unambiguous identification of the fluorine-containing substituent.
Mass Spectrometry
Mass spectrometric analysis of this compound provides molecular weight confirmation and fragmentation pattern information. High-resolution mass spectrometry determines the exact molecular mass, with the protonated molecular ion appearing at mass-to-charge ratio 256.1 for the free base form.
The fragmentation pattern reveals characteristic losses associated with the ethyl substituent and trifluoromethyl group, providing structural confirmation through predictable fragmentation pathways. The base peak often corresponds to the loss of the ethyl group, creating a stable cationic fragment that retains the aromatic pyrazole core structure.
Electron ionization mass spectrometry generates reproducible fragmentation patterns that serve as fingerprints for compound identification. The trifluoromethyl group typically undergoes characteristic fragmentation, losing fluorine atoms or the entire trifluoromethyl unit under high-energy conditions.
Crystallographic Data and Solid-State Properties
Crystallographic studies of related pyrazole compounds provide insights into the solid-state structure and packing arrangements of this compound. The pyrazole ring system typically adopts a planar conformation, with the phenyl ring oriented at a specific dihedral angle relative to the pyrazole plane.
The trifluoromethyl group introduces significant steric and electronic effects that influence the overall molecular conformation and crystal packing. The strong electron-withdrawing nature of the trifluoromethyl substituent affects the electron density distribution throughout the aromatic system, influencing intermolecular interactions in the solid state.
Hydrogen bonding interactions between the amino group and the chloride ion in the hydrochloride salt form contribute to the stability of the crystal lattice. These interactions create extended networks that influence the physical properties of the solid material, including melting point and solubility characteristics.
The molecular packing in the crystal structure reveals specific intermolecular contacts that stabilize the solid-state arrangement. π-π stacking interactions between aromatic rings and van der Waals forces between alkyl substituents contribute to the overall crystal stability and influence the compound's handling properties.
Comparative Analysis with Para-Substituted Analog
Comparison between this compound and its para-substituted analog, 5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine hydrochloride, reveals significant differences in molecular properties and behavior. The para-substituted compound bears the Chemical Abstracts Service number 1795509-80-6 and exhibits identical molecular formula and weight but different structural and electronic characteristics.
The positional isomerism between the meta and para trifluoromethyl substituents creates distinct electronic environments that influence the overall molecular properties. The meta-substituted compound demonstrates different electron density distribution patterns compared to the para-substituted analog, affecting both chemical reactivity and physical properties.
| Property | Meta-Substituted (1787909-27-6) | Para-Substituted (1795509-80-6) |
|---|---|---|
| Molecular Formula | C12H13ClF3N3 | C12H13ClF3N3 |
| PubChem Identifier | 86775397 | 86775349 |
| Fluorine-19 NMR (ppm) | -60.06 | -61.00 |
Nuclear magnetic resonance spectroscopy provides clear differentiation between the two isomers, with the fluorine-19 chemical shifts showing subtle but measurable differences. The meta-substituted compound exhibits a fluorine-19 resonance at -60.06 parts per million, while the para-substituted analog appears at -61.00 parts per million.
The aromatic proton coupling patterns differ significantly between the two isomers, with the meta-substituted compound showing a distinct splitting pattern that reflects the asymmetric substitution pattern. These differences in nuclear magnetic resonance spectra provide reliable methods for distinguishing between the two closely related compounds and confirming the correct substitution pattern in synthetic products.
Properties
IUPAC Name |
5-ethyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3.ClH/c1-2-11-10(16)7-17-18(11)9-5-3-4-8(6-9)12(13,14)15;/h3-7H,2,16H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRAAHTNQFGGZHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1C2=CC=CC(=C2)C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine hydrochloride, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article reviews its synthesis, biological evaluation, and the implications of its structural characteristics on pharmacological efficacy.
- Molecular Formula : C₁₂H₁₂F₃N₃
- Molecular Weight : 291.70 g/mol
- CAS Number : 1787909-27-6
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes that include the formation of the pyrazole ring followed by the introduction of the trifluoromethyl group. Recent advancements in synthetic methodologies have improved yields and purity, facilitating further biological evaluations .
Anticancer Properties
Research has highlighted the anticancer potential of pyrazole derivatives, including this compound. Studies indicate that compounds with a pyrazole core can exhibit significant antiproliferative activity against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 0.08 - 12.07 | Inhibition of cell proliferation |
| HepG2 (Liver) | Not specified | Induction of apoptosis |
| HeLa (Cervical) | Not specified | Cell cycle arrest in G2/M phase |
The compound's ability to inhibit tubulin polymerization has been noted, which is crucial for cancer cell division . Additionally, molecular docking studies suggest favorable binding interactions with key targets involved in cancer progression .
Anti-inflammatory Activity
Beyond its anticancer effects, this compound has shown promise as an anti-inflammatory agent. It has been reported to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, indicating its potential utility in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have focused on the structure-activity relationship (SAR) of pyrazole derivatives:
- Anticancer Study : A study involving a series of pyrazole derivatives indicated that modifications at the N1 position significantly influenced antiproliferative activity against various cancer cell lines .
- Inflammation Model : In vivo models demonstrated that certain pyrazole derivatives could reduce inflammation markers in animal models subjected to lipopolysaccharide (LPS)-induced inflammation .
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics for compounds similar to this compound, although specific data for this compound remain to be elucidated .
Scientific Research Applications
Medicinal Chemistry
5-Ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine hydrochloride has been explored for its potential as a pharmaceutical agent. Its structural features suggest possible activity against various diseases, particularly in the context of:
- Anti-inflammatory Agents : Research indicates that pyrazole derivatives can exhibit anti-inflammatory properties, making this compound a candidate for further exploration in treating inflammatory disorders .
- Anticancer Activity : Some studies have reported that pyrazole derivatives show promise in inhibiting cancer cell proliferation. The trifluoromethyl group is known to enhance biological activity, which may be beneficial in developing anticancer drugs .
Agrochemicals
The compound's properties are also being investigated for use in agrochemicals, particularly as:
- Herbicides and Pesticides : The trifluoromethyl group is often associated with increased potency in agrochemical applications. Research into similar compounds suggests that they may effectively control weeds and pests while minimizing environmental impact .
Material Science
In material science, the unique chemical structure of this compound opens avenues for:
- Polymer Additives : The compound can potentially serve as an additive to improve the thermal stability and mechanical properties of polymers, particularly those used in high-performance applications .
Data Tables
| Application Area | Potential Benefits |
|---|---|
| Medicinal Chemistry | Anti-inflammatory, anticancer properties |
| Agrochemicals | Effective herbicides and pesticides |
| Material Science | Enhances thermal stability and mechanical properties |
Case Study 1: Anti-inflammatory Activity
A study published in a peer-reviewed journal demonstrated that pyrazole derivatives, including compounds similar to this compound, exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating conditions like arthritis and other inflammatory diseases.
Case Study 2: Anticancer Properties
Research conducted on various pyrazole derivatives showed promising results in inhibiting tumor growth in animal models. The incorporation of the trifluoromethyl group was noted to enhance the efficacy of these compounds against specific cancer cell lines, indicating a pathway for developing new anticancer therapies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine hydrochloride are compared below with analogs sharing the pyrazole-4-amine backbone.
Table 1: Structural and Functional Comparison
Key Observations :
Fluoro and methyl substituents (e.g., in ) introduce steric and electronic nuances, affecting solubility and target selectivity.
Steric Considerations :
- The ortho-methyl group in the 2-methylphenyl analog () may hinder rotational freedom, impacting conformational stability in receptor binding.
- Ethyl and methyl groups at position 5 () balance hydrophobicity and metabolic resistance.
Applications :
- Pharmaceuticals : The CF₃-substituted compound () is prioritized for receptor studies due to its electronic profile.
- Agrochemicals : Chlorophenyl analogs () are explored for pest control, leveraging their polarity and moderate toxicity.
- Material Science : Difluoromethyl derivatives () are tested for thermal stability and dielectric properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine hydrochloride, and how can reaction yields be improved?
- Methodological Answer : The synthesis of pyrazole derivatives typically involves cyclization of hydrazines with β-keto esters or α,β-unsaturated ketones. For example, Shintaro Tobiishi et al. developed a multi-step process for pyrazole acyl thiourea derivatives starting from monomethylhydrazine and ethyl acetoacetate, involving cyclization, formylation, oxidation, and acylation . To optimize yields, reaction parameters (temperature, solvent polarity, and stoichiometry) should be systematically tested using Design of Experiments (DoE) methodologies, as highlighted in studies on statistical experimental design for chemical processes .
Q. How can researchers confirm the structural integrity of the compound post-synthesis?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for verifying substituent positions, while IR spectroscopy confirms functional groups (e.g., amine or trifluoromethyl groups). Mass spectrometry (HRMS) provides molecular weight validation. For crystalline derivatives, single-crystal X-ray diffraction (as demonstrated by Bassam Abu Thaher et al. for a related pyrazole compound) resolves stereochemical ambiguities .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Methodological Answer : Based on safety data for structurally similar pyrazoles (e.g., ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate), researchers should use fume hoods to avoid inhalation, wear nitrile gloves, and employ chemical splash goggles. Immediate decontamination with water is required for skin/eye exposure. Storage in airtight containers under inert gas (N₂ or Ar) prevents degradation .
Advanced Research Questions
Q. How can computational methods predict reaction pathways for modifying the trifluoromethylphenyl group?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) combined with reaction path search algorithms, as employed by the ICReDD initiative, enable in silico prediction of regioselectivity and energy barriers for substitutions or additions on the trifluoromethylphenyl ring. This approach reduces trial-and-error experimentation by narrowing optimal conditions before lab validation .
Q. What advanced techniques resolve contradictions in spectroscopic data for pyrazole derivatives?
- Methodological Answer : Contradictions in NMR or IR data often arise from tautomerism or solvent effects. Dynamic NMR experiments (variable-temperature or 2D NOESY) can identify tautomeric equilibria, while computational chemistry tools (e.g., Gaussian or ORCA) simulate spectra under different conditions to match experimental observations .
Q. How can researchers design experiments to assess the compound’s bioactivity while minimizing false positives?
- Methodological Answer : Use orthogonal assays (e.g., enzymatic inhibition + cell-based viability tests) to cross-validate bioactivity. For antimicrobial studies, follow protocols from Bondock et al., who screened pyrazole derivatives against Gram-positive/negative bacteria using agar diffusion and microdilution methods. Include negative controls (e.g., solvent-only) and replicate experiments (n ≥ 3) to ensure statistical significance .
Q. What strategies mitigate solubility issues in pharmacological assays?
- Methodological Answer : Solubility can be enhanced via co-solvents (DMSO/water mixtures) or formulation as hydrochloride salts (as in the target compound). For in vitro studies, use lyophilized powders reconstituted in buffered solutions (pH 7.4). Dynamic light scattering (DLS) monitors colloidal stability during assays .
Q. How do steric and electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing trifluoromethyl group reduces electron density on the phenyl ring, favoring electrophilic substitutions at meta positions. Steric hindrance can be quantified using molecular docking simulations or Hammett substituent constants (σₘ) to predict reactivity in Suzuki-Miyaura or Buchwald-Hartwig couplings .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
